2,4,5-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
The compound 2,4,5-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives with potential biological activities, such as anticancer, antimicrobial, anti-HIV, and urease inhibitory effects .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of substituted benzaldehydes or other aromatic compounds with hydrazinobenzenesulfonamide or similar amines. For example, paper describes the synthesis of indeno[1,2-c]pyrazol-2-yl benzenesulfonamides starting from substituted benzaldehydes. Similarly, paper outlines the synthesis of triazinyl benzenesulfonamide derivatives by reacting aminoguanidines with phenylglyoxal hydrate. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that confer specific properties and biological activities. The papers provided do not offer detailed molecular structure analysis of the specific compound but do discuss the general structure-activity relationships of similar compounds .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, compounds with a carbamoyl substituent can be dehydrated to form nitriles . The reactivity of the sulfonamide group and other substituents also plays a role in the compound's biological activity and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and melting point, are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the compound's acidity and reactivity. The papers provided do not detail the physical and chemical properties of the specific compound but do mention the importance of these properties in relation to biological activity and drug design .
Relevant Case Studies
The provided papers include case studies of benzenesulfonamide derivatives with various biological activities. For example, paper discusses the cytotoxicity and carbonic anhydrase inhibition of indeno[1,2-c]pyrazol-2-yl benzenesulfonamides, while paper highlights the antitumor activity of benzoxazolyl and benzothiazolyl benzenesulfonamide derivatives. Paper presents the anticancer activity of triazinyl benzenesulfonamide derivatives, and paper focuses on the urease inhibitory activity of isoindolinyl benzenesulfonamide Schiff bases. These studies provide insights into the potential applications of benzenesulfonamide derivatives in medicinal chemistry .
Scientific Research Applications
Gastroprotective Properties of Ebrotidine
Ebrotidine, a benzenesulfonamide derivative, combines the properties of an H2-receptor antagonist with those of a cytoprotective agent. It enhances the synthesis and secretion of gastric mucus components and promotes mucosal repair mechanisms. This makes ebrotidine a potential candidate for the treatment of ulcer disease (Slomiany, Piotrowski, & Slomiany, 1997).
Plastic Scintillators Based on Polymethyl Methacrylate
Research on plastic scintillators incorporating various luminescent dyes, including benzenesulfonamide derivatives, demonstrates their potential in improving the characteristics of scintillation materials. These materials are crucial for radiation detection applications in physics and medical diagnostics (Salimgareeva & Kolesov, 2005).
QSAR of Carbonic Anhydrase Inhibitors
Benzenesulfonamides play a significant role as carbonic anhydrase inhibitors. The inhibition potency of these compounds is highly dependent on the electronic properties of the sulfonamide group, which can be modulated by various substituents. This highlights the importance of sulfonamide derivatives in developing therapeutics targeting carbonic anhydrase (Gupta, 2003).
DNA Minor Groove Binder Hoechst 33258 and its Analogues
Hoechst 33258, a bis-benzimidazole derivative, binds to the minor groove of DNA and is extensively used as a fluorescent stain in biological research for DNA analysis. Its analogues also find applications as radioprotectors and topoisomerase inhibitors, showcasing the versatility of benzenesulfonamide derivatives in biomedical research (Issar & Kakkar, 2013).
Antimicrobial Properties of p-Cymene
p-Cymene, a monoterpene related to benzenesulfonamide derivatives through its aromatic structure, exhibits a wide range of biological activities including antimicrobial effects. This underscores the potential of structurally related compounds in developing new antimicrobial agents (Marchese et al., 2017).
Safety And Hazards
The safety and hazards associated with 2,4,5-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are not explicitly mentioned in the retrieved information. It is recommended to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the study and application of 2,4,5-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are not explicitly mentioned in the retrieved information. However, given the interest in indole derivatives for their diverse biological activities2, it is likely that further research will continue to explore the potential applications of these compounds in various fields.
properties
IUPAC Name |
2,4,5-trimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-6-12(3)16(7-11(10)2)23(21,22)19-14-4-5-15-13(8-14)9-17(20)18-15/h4-8,19H,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYKIUFBOCMZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide |
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